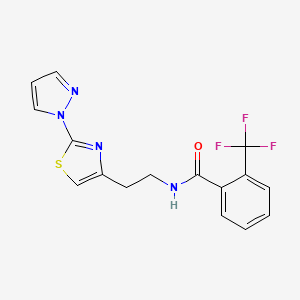

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the final product.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions (e.g., heat, light, etc.).Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and pH. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo.Scientific Research Applications

Heterocyclic Synthesis

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide and its derivatives are crucial in synthesizing various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters are synthesized using related compounds, serving as precursors for producing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These heterocycles find applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological activities and chemical properties (Mohareb et al., 2004).

Antimicrobial and Anticancer Activities

Compounds synthesized from N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide derivatives have been evaluated for their antimicrobial and anticancer activities. For example, celecoxib derivatives have shown promising anti-inflammatory, analgesic, antioxidant, and anticancer activities, with specific compounds displaying significant inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013). Additionally, thiosemicarbazide derivatives used as building blocks in synthesizing target heterocyclic compounds have shown antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Elmagd et al., 2017).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized using similar compounds and tested for their anti-influenza A virus activity. Certain derivatives exhibited significant antiviral activities against bird flu influenza (H5N1), suggesting potential applications in developing antiviral therapeutics (Hebishy et al., 2020).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety synthesized from related compounds have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The study highlights the potential use of these compounds in agricultural pest management (Fadda et al., 2017).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, reactivity, and any precautions that should be taken when handling it.

Future Directions

Future directions could involve potential applications of the compound, further studies that could be done to understand its properties better, or new methods of synthesizing it more efficiently or economically.

Please consult with a professional chemist or a trusted source for more specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.

properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-5-2-1-4-12(13)14(24)20-8-6-11-10-25-15(22-11)23-9-3-7-21-23/h1-5,7,9-10H,6,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXYNXFKLWZNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione](/img/structure/B2991218.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)

![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)

![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)

![4-(dimethylamino)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2991232.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide](/img/structure/B2991234.png)

![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)